molecular formula C16H15BrO3 B12068985 3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester

3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester

Cat. No.: B12068985
M. Wt: 335.19 g/mol
InChI Key: KRBIGOFXZKVZNO-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester is an organic compound with a complex structure that includes a benzyloxy group, a bromomethyl group, and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester typically involves multiple steps. One common method starts with the bromination of 3-benzyloxybenzoic acid to introduce the bromomethyl group. This is followed by esterification to form the methyl ester. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like benzoyl peroxide under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester involves its reactivity at the bromomethyl and ester functional groups. The bromomethyl group is highly reactive towards nucleophiles, making it a key site for substitution reactions. The ester group can undergo hydrolysis, releasing the carboxylic acid, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxy-5-bromomethyl-benzoic acid methyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution reactions are desired.

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

methyl 3-(bromomethyl)-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H15BrO3/c1-19-16(18)14-7-13(10-17)8-15(9-14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

KRBIGOFXZKVZNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)OCC2=CC=CC=C2

Origin of Product

United States

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